3-((2-Methoxyethyl)amino)-4-nitrobenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((2-Methoxyethyl)amino)-4-nitrobenzonitrile is an organic compound that features a nitro group, a nitrile group, and an amino group substituted with a 2-methoxyethyl chain. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the nitration of 4-chlorobenzonitrile to form 4-nitrobenzonitrile, followed by substitution with 2-methoxyethylamine under basic conditions . The reaction is typically carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
3-((2-Methoxyethyl)amino)-4-nitrobenzonitrile undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under specific conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products
Reduction: 3-((2-Methoxyethyl)amino)-4-aminobenzonitrile.
Substitution: Various amides or esters depending on the nucleophile used.
Oxidation: 3-((2-Methoxyethyl)amino)-4-nitrosobenzonitrile or this compound.
Scientific Research Applications
3-((2-Methoxyethyl)amino)-4-nitrobenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-((2-Methoxyethyl)amino)-4-nitrobenzonitrile involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
3-((2-Methoxyethyl)amino)-4-aminobenzonitrile: Similar structure but with an amino group instead of a nitro group.
3-((2-Methoxyethyl)amino)-4-nitrosobenzonitrile: Similar structure but with a nitroso group instead of a nitro group.
Uniqueness
3-((2-Methoxyethyl)amino)-4-nitrobenzonitrile is unique due to the presence of both a nitro group and a nitrile group, which confer distinct reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C10H11N3O3 |
---|---|
Molecular Weight |
221.21 g/mol |
IUPAC Name |
3-(2-methoxyethylamino)-4-nitrobenzonitrile |
InChI |
InChI=1S/C10H11N3O3/c1-16-5-4-12-9-6-8(7-11)2-3-10(9)13(14)15/h2-3,6,12H,4-5H2,1H3 |
InChI Key |
XIYXKHKZGRYSKR-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC1=C(C=CC(=C1)C#N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.